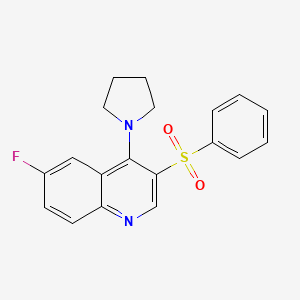

3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline” is a complex organic compound. It contains a benzenesulfonyl group, a fluorine atom, a pyrrolidinyl group, and a quinoline group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonic acid derivatives are often synthesized and evaluated as competitive inhibitors of certain enzymes . The synthesis typically involves various reactions, including sulfonation, chlorosulfonation, and reactions with ammonia .

Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . Similar reactions might be expected for “3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline”.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties .

Scientific Research Applications

Antibacterial Activities and Analogues

One study explored the synthesis of new derivatives with potential antibacterial activities, including compounds structurally related to "3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline." These compounds were evaluated for their in vitro and in vivo antibacterial efficacy, suggesting a promising avenue for developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).

Fluorescent Probes for Metal Ions

Another area of research involves designing fluorescent probes for detecting metal ions. A study described the synthesis of a "caged" probe derived from a quinoline structure, demonstrating significant fluorescence emission upon interaction with Zn2+ ions. This finding highlights the compound's potential in bioimaging and detecting metal ions in biological systems (Aoki et al., 2008).

Organic Light-Emitting Diode (OLED) Applications

Research into homoleptic cyclometalated iridium complexes, including quinoline-based ligands, has shown highly efficient red phosphorescence. These studies suggest potential applications in OLED technology, offering insights into the design of efficient, red-emissive materials (Tsuboyama et al., 2003).

Synthesis of Fluoroalkyl-Substituted Derivatives

Another significant application involves the synthesis of fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. These reactions showcase the versatility of "3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline" in generating complex structures with potential pharmaceutical relevance (Peng & Zhu, 2001).

Novel Antiparasitic Lead Scaffolds

Lastly, the exploration of 1-benzenesulfonyl-tetrahydroquinoline derivatives, designed by combining biologically active moieties, revealed compounds with moderate activity against Trypanosoma cruzi. This study underscores the potential of such compounds as lead scaffolds for developing new antiparasitic drugs (Pagliero et al., 2010).

Future Directions

The future directions for this compound would depend on its specific applications. For example, there is ongoing research into the use of benzenesulfonic acid derivatives in the treatment of various diseases . Additionally, there is interest in the development of new catalytic transformations involving sulfones .

properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c20-14-8-9-17-16(12-14)19(22-10-4-5-11-22)18(13-21-17)25(23,24)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQVPKNZGVNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)